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Compound of Interest

Compound Name: 4-(Methylsulfonyl)benzoic acid

Cat. No.: B1294570 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular

geometry of 4-(Methylsulfonyl)benzoic acid, a compound of interest in pharmaceutical and

materials science. The data presented herein is primarily based on the pivotal X-ray

crystallography study titled "Molecular Structures of p-Methylsulphonylbenzoic Acid and

Methylphenylsulphone: Comparison of X-Ray and Electron Diffraction Results," published in

Zeitschrift für Naturforschung B.[1] For complete, original data sets, readers are encouraged to

consult the original publication and its supplementary materials.

Crystal Structure
The crystal structure of 4-(Methylsulfonyl)benzoic acid has been determined by single-crystal

X-ray diffraction. This analysis reveals the arrangement of molecules in the solid state,

providing insights into intermolecular interactions that govern the material's properties.

Table 1: Crystallographic Data
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) Data not available in search results

b (Å) Data not available in search results

c (Å) Data not available in search results

α (°) 90

β (°) Data not available in search results

γ (°) 90

Volume (Å³) Data not available in search results

Z 2[1]

Density (calculated) (g/cm³) 1.549[1]

Density (measured) (g/cm³) 1.545[1]

Radiation type MoKα

Temperature (K) Data not available in search results

R-factor Data not available in search results

Note: Specific unit cell parameters (a, b, c, β) and other experimental details were not available

in the provided search results. For these precise values, direct consultation of the primary

research article or its associated crystallographic information file (CIF) is necessary.

Molecular Geometry
The molecular geometry of 4-(Methylsulfonyl)benzoic acid, as determined from the crystal

structure, provides key information on bond lengths, bond angles, and torsion angles. These

parameters are crucial for understanding the molecule's conformation and its potential

interactions in a biological or chemical system.
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Table 2: Selected Bond Lengths

Bond Length (Å)

S-O1 Data not available in search results

S-O2 Data not available in search results

S-C(methyl) Data not available in search results

S-C(phenyl) Data not available in search results

C(carboxyl)-O(hydroxyl) Data not available in search results

C(carboxyl)=O(carbonyl) Data not available in search results

C-C (aromatic mean) Data not available in search results

Table 3: Selected Bond Angles

Angle Value (°)

O1-S-O2 Data not available in search results

O-S-C(methyl) Data not available in search results

O-S-C(phenyl) Data not available in search results

C(methyl)-S-C(phenyl) Data not available in search results

C(aromatic)-C(carboxyl)-O Data not available in search results

Table 4: Selected Torsion Angles

Dihedral Angle Value (°)

C(aromatic)-C(aromatic)-S-O Data not available in search results

C(aromatic)-C(aromatic)-C(carboxyl)-O Data not available in search results
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Note: The specific values for bond lengths, bond angles, and torsion angles are detailed in the

primary research publication. These tables are structured to be populated with that data.

Experimental Protocols
The determination of the crystal structure and molecular geometry of 4-
(Methylsulfonyl)benzoic acid involves a standard workflow, from sample preparation to data

analysis.

Experimental Workflow for Crystal Structure Determination
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Figure 1: Experimental workflow for determining the crystal structure.
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Methodology Details:

Synthesis and Crystallization: 4-(Methylsulfonyl)benzoic acid is synthesized and then

purified. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation

from an appropriate solvent system.

X-ray Data Collection: A selected single crystal is mounted on a goniometer head of a single-

crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to

minimize thermal vibrations. Diffraction data are collected using monochromatic X-ray

radiation (commonly MoKα, λ = 0.71073 Å). A series of diffraction images are recorded as

the crystal is rotated.

Data Processing: The raw diffraction images are processed to integrate the intensities of the

reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: The phase problem is solved using direct methods or

Patterson methods to obtain an initial electron density map. An initial model of the molecule

is then built and refined against the experimental data using full-matrix least-squares

methods. This iterative process adjusts atomic positions, and displacement parameters to

minimize the difference between the observed and calculated structure factors.

Validation: The final refined structure is validated using crystallographic software to check for

geometric reasonability and overall quality of the model. The final atomic coordinates, bond

lengths, bond angles, and other geometric parameters are then reported.

Signaling Pathways and Logical Relationships
While this document focuses on the static crystal structure, this structural information is

foundational for understanding how 4-(Methylsulfonyl)benzoic acid might interact with

biological targets. The precise geometry and electronic properties derived from the crystal

structure are critical inputs for molecular docking and drug design studies, which aim to predict

and rationalize the molecule's role in signaling pathways.
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Figure 2: Logical relationship from crystal structure to biological function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1294570#crystal-structure-and-molecular-geometry-
of-4-methylsulfonyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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